molecular formula C5H8F4O B1370730 1-(1,1,2,2-Tetrafluoroethoxy)propane CAS No. 380-48-3

1-(1,1,2,2-Tetrafluoroethoxy)propane

Cat. No.: B1370730
CAS No.: 380-48-3
M. Wt: 160.11 g/mol
InChI Key: DEYAWNMYIUDQER-UHFFFAOYSA-N
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Description

1-(1,1,2,2-Tetrafluoroethoxy)propane is an organic compound with the molecular formula C5H8F4O. It is characterized by the presence of a tetrafluoroethoxy group attached to a propane backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,1,2,2-Tetrafluoroethoxy)propane can be synthesized through the reaction of 1-propanol with tetrafluoroethylene. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined in precise ratios. The process is optimized to maximize efficiency and minimize by-products. The final product is then purified through distillation or other separation techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(1,1,2,2-Tetrafluoroethoxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,1,2,2-Tetrafluoroethoxy)propane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1,1,2,2-Tetrafluoroethoxy)propane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrafluoroethoxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(1,1,2,2-Tetrafluoroethoxy)propane stands out due to its specific tetrafluoroethoxy group, which imparts unique chemical properties such as high thermal stability and low global warming potential. These characteristics make it particularly valuable in applications requiring high performance under extreme conditions .

Properties

IUPAC Name

1-(1,1,2,2-tetrafluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F4O/c1-2-3-10-5(8,9)4(6)7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYAWNMYIUDQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621423
Record name 1-(1,1,2,2-Tetrafluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380-48-3
Record name 1-(1,1,2,2-Tetrafluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl 1,1,2,2-tetrafluoroethyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(1,1,2,2-Tetrafluoroethoxy)propane improve the performance of lithium metal batteries?

A1: this compound's unique molecular structure enhances its dipole moment, influencing its interaction with lithium ions in the electrolyte. [] This altered interaction promotes the formation of a more stable solid-electrolyte interphase (SEI) rich in inorganic components. [] This stable SEI effectively hinders lithium dendrite growth, a major cause of performance degradation in LMBs. [] Consequently, LMBs employing TNE-based LHCE exhibit improved stability and Coulombic efficiency, indicating enhanced long-term performance. []

Q2: Can you elaborate on the role of this compound’s molecular structure in its function within the electrolyte?

A2: The fluorine atoms in this compound increase its polarity compared to less fluorinated counterparts. [] This higher polarity influences the solvation structure of lithium ions within the electrolyte, leading to a favorable environment for the formation of a stable and protective SEI layer on the lithium metal anode. []

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